[4-(3,4-Dichlorophenyl)piperazin-1-yl](2-hydroxyquinolin-4-yl)methanone
Description
This compound features a methanone core linking a 4-(3,4-dichlorophenyl)piperazine moiety to a 2-hydroxyquinolin-4-yl group.
Properties
Molecular Formula |
C20H17Cl2N3O2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-16-6-5-13(11-17(16)22)24-7-9-25(10-8-24)20(27)15-12-19(26)23-18-4-2-1-3-14(15)18/h1-6,11-12H,7-10H2,(H,23,26) |
InChI Key |
DASZFBBYNJXFRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 3,4-dichloroaniline with piperazine under controlled conditions to form 1-(3,4-dichlorophenyl)piperazine . This intermediate is then reacted with a suitable quinoline derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives. Substitution reactions can lead to a variety of substituted piperazine or quinoline derivatives.
Scientific Research Applications
4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. It is believed to act on central nervous system receptors, such as dopamine and serotonin receptors, similar to other piperazine derivatives . This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in psychiatric conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares a piperazine-dichlorophenyl-methanone core with several analogs but differs in the aromatic substituent. Key comparisons include:
Table 1: Structural Features of Analogs
Key Observations :
- The 2-hydroxyquinoline group in the target compound distinguishes it from sulfonamide-linked pyridines (–2) and imidazole derivatives (). This group may enhance solubility and receptor interactions compared to purely lipophilic analogs.
- Chlorine substitution patterns (3,4- vs. 2,3- or 2,6-dichloro) influence steric and electronic properties. The 3,4-dichloro configuration is associated with CNS activity in aripiprazole ().
- Hydrogen-bonding capacity varies significantly: sulfonamide derivatives (e.g., Compound 21) have higher acceptor counts, while the target compound’s hydroxy group provides a donor site absent in CHEMBL476095.
Physicochemical Properties
Lipophilicity (logP) and molecular weight (MW) are critical for drug-likeness:
Table 2: Physicochemical Comparison
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves methanone coupling between piperazine and hydroxyquinoline precursors, analogous to CHEMBL476095 .
- Urea-linked sulfonamides (–2) achieve moderate-to-high yields (47–80%), suggesting efficient protocols for related structures .
Biological Activity
The compound 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone is a synthetic organic molecule notable for its unique structural features, including a piperazine ring and a hydroxyquinoline moiety. This combination suggests potential for diverse biological activities, which have been the focus of various research studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms, known for its pharmacological properties. |
| Dichlorophenyl Group | A phenyl ring substituted with two chlorine atoms, enhancing lipophilicity and biological activity. |
| Hydroxyquinoline Moiety | A quinoline ring with a hydroxyl group, contributing to various biological interactions. |
| Methanone Functional Group | Connects the piperazine and hydroxyquinoline components, potentially influencing reactivity and binding properties. |
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : The dichlorophenyl and hydroxyquinoline components are associated with antimicrobial properties, making this compound potentially effective against various pathogens.
- Anticancer Potential : Quinolines are known for their anticancer activities. The structural features of this compound may enhance its ability to interact with cancer cell targets.
- Neuropharmacological Effects : Piperazine derivatives have shown promise in treating neurological disorders due to their interactions with neurotransmitter systems .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone:
- Inhibition of Tyrosinase Activity : A study on related piperazine derivatives demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. This suggests potential applications in treating skin disorders such as hyperpigmentation .
- Antioxidant Properties : Compounds similar to this one have shown antioxidant activity without cytotoxic effects in various assays, indicating their safety and efficacy in biological systems .
Pharmacological Profile
The pharmacological profile of 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone can be summarized as follows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
